An In-depth Technical Guide to the Physical Properties of 2,2,3,3,3-Pentafluoropropyl Methyl Ether
An In-depth Technical Guide to the Physical Properties of 2,2,3,3,3-Pentafluoropropyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3,3-Pentafluoropropyl methyl ether, with the CAS number 378-16-5, is a fluorinated ether that has garnered significant interest in various scientific and industrial sectors.[1] Its unique molecular structure, featuring a pentafluorinated propyl group attached to a methyl ether, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive overview of these properties, offering valuable insights for its application in research, particularly in drug development and materials science. The high fluorine content contributes to its chemical stability, low reactivity, and resistance to oxidation and hydrolysis.[1] These characteristics, combined with its low surface tension and volatility, make it a promising solvent and reagent in specialized chemical processes.[1]
Core Physical Properties
The physical characteristics of 2,2,3,3,3-pentafluoropropyl methyl ether are fundamental to its behavior and utility in various applications. A summary of these properties is presented below, followed by a more detailed discussion of their implications.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅F₅O | [2] |
| Molecular Weight | 164.07 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [3][4] |
| Boiling Point | 46-49 °C | [4][5][6] |
| Density | 1.269 - 1.29 g/cm³ at 20 °C | [3][4] |
| Refractive Index | 1.285 at 20 °C | [4][5] |
| Flash Point | -25 °C | [3] |
| Melting Point | Data not available | |
| Viscosity | Data not available | |
| Surface Tension | Low (qualitative) | [1] |
| Solubility | Data not available (expected to be soluble in many organic solvents) |
Boiling Point
The boiling point of 2,2,3,3,3-pentafluoropropyl methyl ether is reported in the range of 46-49 °C.[4][5][6] This relatively low boiling point indicates its high volatility, a property that is advantageous in applications requiring easy removal of the solvent after a reaction.
Density
With a density of approximately 1.27-1.29 g/cm³ at 20 °C, this fluorinated ether is significantly denser than water.[3][4] This property can be useful in biphasic reactions where it would form the lower layer, facilitating separation.
Solubility and Lipophilicity
While specific quantitative data on the solubility of 2,2,3,3,3-pentafluoropropyl methyl ether is limited, its highly fluorinated structure suggests a high degree of lipophilicity.[1] It is expected to be miscible with a wide range of organic solvents. The presence of the ether oxygen atom may impart some limited miscibility with polar solvents. Its ability to dissolve fluorinated compounds makes it a valuable solvent in fluorous chemistry.[3]
Chemical Stability
The high fluorine content of 2,2,3,3,3-pentafluoropropyl methyl ether contributes to its notable chemical stability and low reactivity.[1] It is resistant to oxidation and hydrolysis, making it a robust solvent for a variety of chemical transformations, even under harsh conditions.[1]
Applications in Research and Development
The unique combination of properties of 2,2,3,3,3-pentafluoropropyl methyl ether makes it a valuable tool in several areas of research and development.
Specialty Solvent
Its primary application is as a specialty solvent.[1] Its ability to dissolve a wide range of organic compounds, particularly those with a high fluorine content, makes it an excellent choice for reactions involving fluorinated reagents or substrates.[3] Its volatility allows for easy removal post-reaction, which is a desirable characteristic in product purification.
Drug Development and Medicinal Chemistry
In the pharmaceutical and agrochemical industries, fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.[7] 2,2,3,3,3-Pentafluoropropyl methyl ether can be utilized as a solvent to improve the solubility and stability of active pharmaceutical ingredients during synthesis and formulation.[8] The introduction of fluorinated moieties can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic properties.[7]
Polymer Science
Fluorinated polymers possess unique properties such as high thermal stability, chemical resistance, and low surface energy.[9] 2,2,3,3,3-Pentafluoropropyl methyl ether can be used as a solvent or a monomer in the synthesis of such advanced materials.
Experimental Protocols
Experimental Determination of Boiling Point
The following protocol outlines a standard laboratory procedure for the determination of the boiling point of a liquid such as 2,2,3,3,3-pentafluoropropyl methyl ether using the micro-reflux method.
Materials:
-
2,2,3,3,3-Pentafluoropropyl methyl ether (sample)
-
Small round-bottom flask (5-10 mL)
-
Micro condenser
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips or magnetic stir bar
-
Clamps and stand
Procedure:
-
Place a few boiling chips or a small magnetic stir bar into the round-bottom flask.
-
Add approximately 2-3 mL of the 2,2,3,3,3-pentafluoropropyl methyl ether sample to the flask.
-
Securely clamp the flask to a stand and place it in the heating mantle or oil bath.
-
Attach the micro condenser vertically to the neck of the flask.
-
Insert the thermometer through the top of the condenser, ensuring the bulb is positioned just below the side arm of the condenser, in the vapor path.
-
Begin heating the sample gently.
-
Observe the sample as it begins to boil and a ring of refluxing condensate appears on the inner wall of the condenser.
-
The temperature at which the refluxing ring stabilizes is the boiling point of the liquid. Record this temperature.
-
Allow the apparatus to cool completely before dismantling.
Caption: Workflow for the experimental determination of boiling point.
Safety and Handling
2,2,3,3,3-Pentafluoropropyl methyl ether is a highly flammable liquid and vapor.[3] It should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
Conclusion
2,2,3,3,3-Pentafluoropropyl methyl ether possesses a unique set of physical properties that make it a valuable compound in various scientific disciplines. Its chemical inertness, volatility, and ability to dissolve fluorinated compounds underscore its utility as a specialty solvent. For researchers and professionals in drug development and materials science, a thorough understanding of these properties is crucial for leveraging its full potential in innovative applications.
References
-
PubChem. 1,1,2,3,3,3-Hexafluoropropyl methyl ether. Available at: [Link]
-
MDPI. Are (Co)Polymers of 1,1,3,3,3-Pentafluoropropene Possible?. Available at: [Link]
-
ResearchGate. A New Protocol for O-Methylation of Phenolic Compounds with Trimethyl Phosphite or Trimethyl Phosphate Under Solvent-Free Condition and Microwave Irradiation. Available at: [Link]
-
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]
-
NIST. Boiling point of ethyl ether and its relation to pressure. Available at: [Link]
-
ResearchGate. (PDF) Controlled Synthesis of Poly(pentafluorostyrene-ran-methyl methacrylate) Copolymers by Nitroxide Mediated Polymerization and Their Use as Dielectric Layers in Organic Thin-film Transistors. Available at: [Link]
-
NIH. A simple and effective preparation of quercetin pentamethyl ether from quercetin. Available at: [Link]
-
University of Calgary. Micro-boiling point measurement. Available at: [Link]
-
NIH. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. Available at: [Link]
-
Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. Available at: [Link]
-
University of Technology. Experiment name / Determination of Boiling point Purpose. Available at: [Link]
-
University of Missouri–St. Louis. Experiment 1 - Melting Points. Available at: [Link]
-
Frontiers. A Novel Strategy for Selective O-Methylation of Glycerol in Subcritical Methanol. Available at: [Link]
-
Royal Society of Chemistry. Fluorinated Polymers: Volume 2: Applications. Available at: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
Chemsrc. 2,2,3,3,3-PENTAFLUOROPROPYL TRIFLUOROMETHYL ETHER. Available at: [Link]
Sources
- 1. CAS 378-16-5: 2,2,3,3,3-pentafluoropropyl methyl ether [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Methyl 2,2,3,3,3-Pentafluoropropyl Ether | 378-16-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2,2,3,3,3-PENTAFLUOROPROPYL METHYL ETHER | 378-16-5 [chemicalbook.com]
- 5. CAS 378-16-5 | 2107-3-52 | MDL MFCD00236115 | 2,2,3,3,3-pentafluoropropyl methyl ether | SynQuest Laboratories [synquestlabs.com]
- 6. 378-16-5 Cas No. | 2,2,3,3,3-Pentafluoropropyl methyl ether | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
